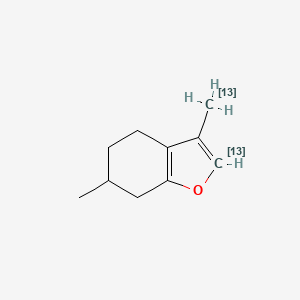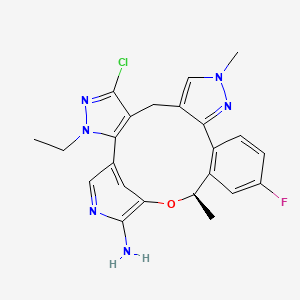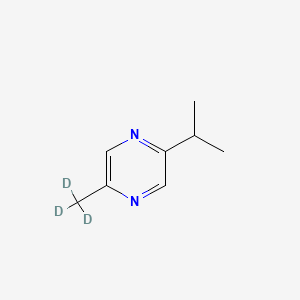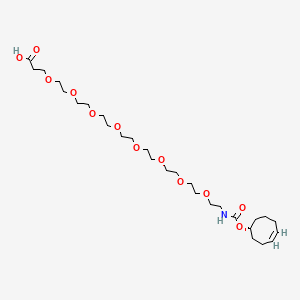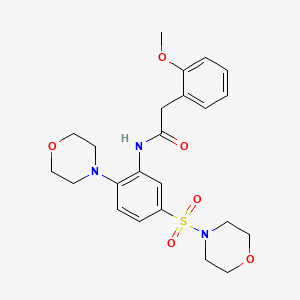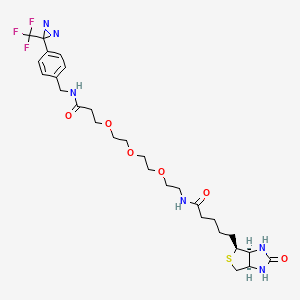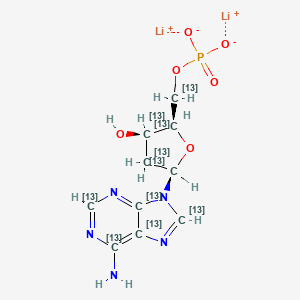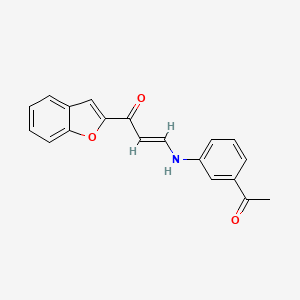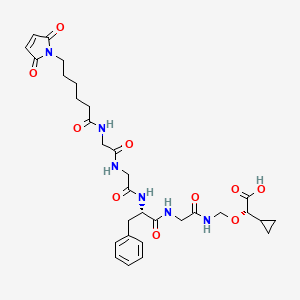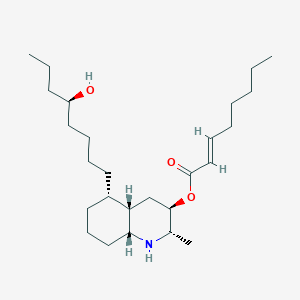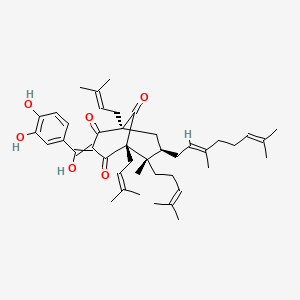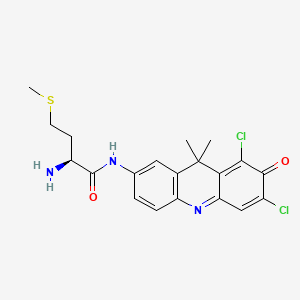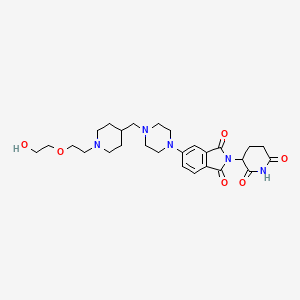
E3 Ligase Ligand-linker Conjugate 9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 9 is a part of the proteolysis-targeting chimera (PROTAC) technology. PROTACs are heterobifunctional molecules that consist of a ligand for the target protein, a linker, and a ligand for the E3 ubiquitin ligase. These molecules induce the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 9 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. This is followed by the attachment of a linker molecule to the ligand. The final step involves the conjugation of the target protein ligand to the linker .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. The process includes the purification of intermediates and the final product using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
E3 Ligase Ligand-linker Conjugate 9 undergoes several types of chemical reactions, including:
Ubiquitination: The conjugate facilitates the transfer of ubiquitin to the target protein, marking it for degradation.
Proteasomal Degradation: The ubiquitinated protein is recognized and degraded by the 26S proteasome.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Primary amines: Used for linker introduction.
DIPEA in DMF: Used as a base and solvent, respectively.
Major Products Formed
The major product formed from the reactions involving this compound is the ubiquitinated target protein, which is subsequently degraded by the proteasome .
Applications De Recherche Scientifique
E3 Ligase Ligand-linker Conjugate 9 has several scientific research applications, including:
Mécanisme D'action
E3 Ligase Ligand-linker Conjugate 9 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The molecular targets involved include the E3 ubiquitin ligase and the target protein, while the pathways involved include the ubiquitin-proteasome system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to E3 Ligase Ligand-linker Conjugate 9 include:
Uniqueness
This compound is unique due to its specific ligand-linker combination, which allows for the targeted degradation of specific proteins. This specificity makes it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C27H37N5O6 |
|---|---|
Poids moléculaire |
527.6 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]methyl]piperazin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H37N5O6/c33-14-16-38-15-13-29-7-5-19(6-8-29)18-30-9-11-31(12-10-30)20-1-2-21-22(17-20)27(37)32(26(21)36)23-3-4-24(34)28-25(23)35/h1-2,17,19,23,33H,3-16,18H2,(H,28,34,35) |
Clé InChI |
IBUSDUDJADZWJP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(CC5)CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


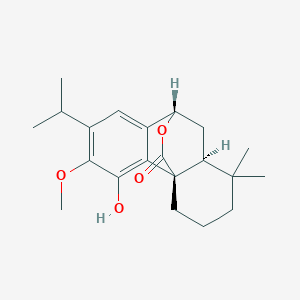
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)
